molecular formula C16H12BrFN4O B2850795 N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-80-2

N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2850795
CAS No.: 866846-80-2
M. Wt: 375.201
InChI Key: DIPBYQMTKVHBOI-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a bromophenyl group, a fluorophenyl group, a triazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups would likely contribute to the overall polarity of the molecule, while the triazole ring and carboxamide group could potentially participate in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would likely be affected by the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBYQMTKVHBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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